Abacavir 5'-phosphate Abacavir 5'-phosphate Abacavir monophosphate is the organic phosphate that is the 5'-monophosphate of abacavir. It has a role as a metabolite. It is a member of 2,6-diaminopurines and an organic phosphate. It derives from an abacavir.
Brand Name: Vulcanchem
CAS No.: 136470-77-4
VCID: VC21338731
InChI: InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1
SMILES: C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
Molecular Formula: C14H19N6O4P
Molecular Weight: 366.31 g/mol

Abacavir 5'-phosphate

CAS No.: 136470-77-4

Cat. No.: VC21338731

Molecular Formula: C14H19N6O4P

Molecular Weight: 366.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Abacavir 5'-phosphate - 136470-77-4

CAS No. 136470-77-4
Molecular Formula C14H19N6O4P
Molecular Weight 366.31 g/mol
IUPAC Name [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1
Standard InChI Key YQBOXVWMECPEJS-SCZZXKLOSA-N
Isomeric SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O
SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
Canonical SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
Appearance White Solid
Melting Point 189-194 °C

Chemical Identity and Properties

Abacavir 5'-phosphate, also known as abacavir monophosphate, is a phosphorylated metabolite of abacavir with the CAS registry number 136470-77-4. Its complete IUPAC name is {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methyl dihydrogen phosphate . This compound belongs to the chemical class of 2,6-diaminopurines and organic phosphates, deriving directly from abacavir through phosphorylation . In terms of physical characteristics, abacavir 5'-phosphate appears as a white solid under standard conditions .

The molecular structure features a purine base with amino and cyclopropylamino substituents, connected to a cyclopentene ring system that carries a phosphate group. This unique structural arrangement contributes to its specific role in the metabolic pathway of abacavir and its ultimate antiviral activity.

Computed Chemical Properties

Below is a comprehensive table of the computed chemical properties of abacavir 5'-phosphate:

PropertyValue
Molecular FormulaC14H19N6O4P
Molecular Weight366.31
XLogP3-0.2
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count9
Rotatable Bond Count6
Exact Mass366.12054011
Monoisotopic Mass366.12054011
Topological Polar Surface Area148
Heavy Atom Count25
Complexity570
Defined Atom Stereocenter Count2
Covalently-Bonded Unit Count1
Net Charge0

The compound's relatively high hydrogen bond donor and acceptor counts (4 and 9 respectively) contribute to its solubility profile, while the negative XLogP3 value (-0.2) suggests a slight hydrophilic tendency . The topological polar surface area of 148 indicates significant polarity, which affects its membrane permeability characteristics and potentially its pharmacokinetic behavior.

Biochemical Role

Abacavir 5'-phosphate serves as a key intermediate metabolite in the activation pathway of abacavir, the parent compound. Abacavir itself is a carbocyclic synthetic nucleoside analogue with potent antiviral properties . Within cells, abacavir undergoes a series of phosphorylation steps, with abacavir 5'-phosphate representing the first phosphorylated metabolite in this cascade .

Metabolic Pathway

The metabolic activation of abacavir follows a specific pathway:

  • Abacavir (parent drug) enters cells

  • Intracellular enzymes convert abacavir to abacavir 5'-phosphate

  • Further phosphorylation leads to abacavir diphosphate

  • Final conversion produces carbovir triphosphate (the ultimately active form)

This phosphorylation sequence is essential for the drug's antiviral activity, as only the triphosphate form can effectively inhibit the viral enzyme reverse transcriptase . Abacavir 5'-phosphate has been officially classified as a metabolite in biochemical databases, confirming its role as an intermediate in this metabolic pathway .

Structural Comparisons with Related Compounds

Abacavir 5'-phosphate shares structural similarities with other nucleoside phosphates but has distinct features that influence its biochemical behavior. As a phosphorylated derivative of abacavir, it maintains the unique carbocyclic nucleoside structure of the parent compound.

Comparison with Other Nucleoside Phosphates

The table below compares abacavir 5'-phosphate with structurally related compounds:

CompoundCAS NumberRoleStructural Distinction
Abacavir 5'-Phosphate136470-77-4Metabolite of abacavirCarbocyclic ring with 5'-phosphate
Pyridoxal 5′-phosphate54-47-7Vitamin B6 derivativePyridine ring structure
7-Deazaadenosine 5′-phosphate16719-46-3Modified nucleosideContains deazaadenine base
2',3'-dideoxyadenosine 5'-phosphate26315-32-2DideoxynucleosideLacks 2' and 3' hydroxyl groups

This comparison illustrates that while all these compounds are nucleoside phosphates, abacavir 5'-phosphate's unique carbocyclic structure (replacing the oxygen in the ribose ring with carbon) contributes to its specific role in HIV therapy .

Research Findings on Inhibition Mechanisms

Research into the molecular mechanism of inhibition has provided insights into how abacavir and its phosphorylated metabolites, including abacavir 5'-phosphate, function at the molecular level. These studies have revealed important structure-activity relationships that explain both the effectiveness and limitations of these compounds.

Incorporation Efficiency Studies

Kinetic studies examining the incorporation of carbovir triphosphate (the active metabolite derived from abacavir 5'-phosphate) have revealed interesting findings:

  • Carbovir triphosphate (CBVTP) is surprisingly a relatively poor substrate for HIV-1 reverse transcriptase (RT(WT)) compared to the natural substrate dGTP

  • The M184V mutation in HIV-1 reverse transcriptase (RT(M184V)) further decreases the efficiency of CBVTP utilization

  • This decreased efficiency contributes to viral resistance at the incorporation level

These findings explain the molecular basis for observed clinical resistance patterns and provide rationale for the development of new compounds that might overcome such resistance.

Structure-Activity Relationships

Research has compared the planar carbocyclic structure in carbovir triphosphate with other nucleoside analogues:

  • D4TTP (a thymidine analogue with a 2',3'-unsaturated ribose ring) incorporates with high efficiency

  • CBVTP (with carbon replacing oxygen in the deoxyribose ring) incorporates less efficiently

  • D4GTP (with a planar 2',3'-unsaturated deoxyribose guanosine structure) is an excellent substrate for RT(WT) and shows no resistance with the M184V mutation

These comparisons have led to new insights for developing improved antiviral agents with enhanced activity against resistant HIV strains.

Analytical Methods for Detection

Various analytical methods have been developed to detect and quantify abacavir and its metabolites, including abacavir 5'-phosphate, in research and clinical settings.

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